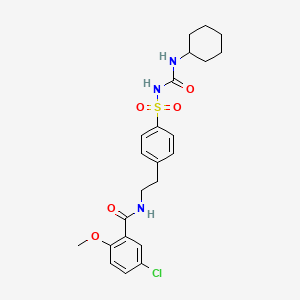

4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-

説明

IMB-10 is an alphaMbeta2 integrin modulator, inhibiting leukocyte migration and recruitment in vitro and in vivo.

科学的研究の応用

Antimicrobial and Anticancer Activities

4-Thiazolidinones, including 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo derivatives, have demonstrated significant potential in antimicrobial and anticancer research. A study by Mistry and Desai (2004) showed that 4-Thiazolidinones synthesized from various substituted Schiff bases exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2004). In parallel, Szychowski et al. (2017) explored 4-thiazolidinone-based compounds for their cytotoxicity and proapoptotic properties, particularly in the context of cancer cell lines (Szychowski et al., 2017).

Application in Synthesis of Novel Compounds

4-Thiazolidinones have been utilized as core building blocks in the synthesis of new compounds. Atamanyuk et al. (2014) demonstrated the use of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone as a versatile building block for creating thiopyrano[2,3-d]thiazole derivatives, highlighting their relevance in medicinal chemistry (Atamanyuk et al., 2014).

Role in Treatment of Diseases

Investigations into 4-thiazolidinone derivatives have also focused on their role in treating diseases such as cystic fibrosis and cancer. Sonawane and Verkman (2008) identified thiazolidinone CFTR inhibitors with improved water solubility, which are potential candidates for therapy of secretory diarrheas and polycystic kidney disease (Sonawane & Verkman, 2008).

Development of Metal Complexes

The development of metal complexes incorporating 4-thiazolidinone derivatives has been a topic of interest. El-Sonbati et al. (2017) discussed the thermal properties and antimicrobial activity of nickel(II) azo dye complexes of various 4-thiazolidinone derivatives, showcasing their potential in creating functional materials with biological applications (El-Sonbati, Diab, & Morgan, 2017).

作用機序

Target of Action

The primary target of IMB-10 is 3-ketoacyl CoA thiolase , an enzyme involved in fatty acid (FA) metabolism . This enzyme plays a crucial role in the final step of the fatty acid oxidation cycle, breaking down acetyl-CoA units.

Mode of Action

IMB-10 acts as a direct competitive inhibitor of 3-ketoacyl CoA thiolase . By inhibiting this enzyme, IMB-10 reduces fatty acid oxidation and shifts myocardial substrate utilization in favor of glucose oxidation .

Biochemical Pathways

The inhibition of 3-ketoacyl CoA thiolase by IMB-10 affects the fatty acid oxidation pathway . This shift in substrate utilization from fatty acids to glucose leads to an increase in the efficiency of mitochondrial energy generation, as the metabolism of carbohydrate generates more ATP per unit oxygen consumption .

Pharmacokinetics

The pharmacokinetic profile of IMB-10 following oral administration is characterized by a rapid appearance of IMB-1028814, the primary circulating metabolite . The study of its ADME properties is still ongoing, but initial results suggest that it exhibits predictable pharmacokinetic characteristics .

Result of Action

The shift in myocardial substrate utilization brought about by IMB-10 has been shown to improve cardiac metabolic efficiency and bioenergetics . Preclinical efficacy of IMB-10 has been demonstrated in murine models of cardiac pressure overload, post-myocardial infarction heart failure, and ex vivo global ischemia-reperfusion injury .

生化学分析

Biochemical Properties

IMB-10 acts as a pFOX inhibitor to increase pyruvate dehydrogenase (PDH) activity and enhance carbohydrate oxidation . This shift in substrate utilization is designed to generate more ATP per unit of oxygen consumed, thereby increasing the efficiency of energy generation .

Cellular Effects

The cellular effects of IMB-10 are primarily related to its role as a pFOX inhibitor. By shifting myocardial substrate utilization towards glucose oxidation, IMB-10 can influence cell function by increasing the efficiency of mitochondrial energy generation . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of IMB-10 involves reducing fatty acid oxidation through direct competitive inhibition of 3-ketoacyl CoA thiolase . This shifts myocardial substrate utilization in favor of glucose oxidation, which generates more ATP per unit of oxygen consumed, thereby increasing myocardial metabolic efficiency .

Temporal Effects in Laboratory Settings

Preliminary studies have shown that IMB-10 is well-tolerated and exhibits predictable pharmacokinetic characteristics in a Phase 1 study of healthy volunteers .

Dosage Effects in Animal Models

The effects of IMB-10 at different dosages in animal models are currently being investigated. These studies will provide valuable information on the safety, tolerability, and pharmacodynamic effects of IMB-10 .

Metabolic Pathways

IMB-10 is involved in the metabolic pathway of fatty acid oxidation. As a pFOX inhibitor, it increases PDH activity and enhances carbohydrate oxidation . This shift in substrate utilization can influence metabolic flux and metabolite levels .

Transport and Distribution

As a pFOX inhibitor, it is expected to interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

Given its role as a pFOX inhibitor, it is expected to be localized in the mitochondria, where fatty acid oxidation occurs .

特性

IUPAC Name |

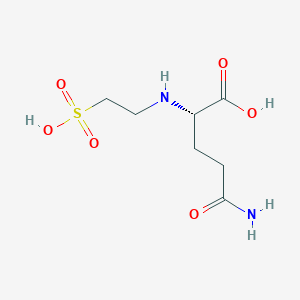

(5Z)-3-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS2/c1-14-8-5-6-12-16(14)20-18(21)17(23-19(20)22)13-7-11-15-9-3-2-4-10-15/h2-13H,1H3/b11-7+,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZLENPCNZVWQZ-DNZSEPECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184777 | |

| Record name | IMB-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307525-40-2 | |

| Record name | IMB-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307525402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMB-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307525-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMB-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDO6X234Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: IMB-10 targets the leukocyte-specific αMβ2 integrin, a protein involved in leukocyte migration and recruitment. Unlike typical integrin inhibitors, IMB-10 stabilizes the activated form of αMβ2 integrin when bound to its ligands, such as proMMP-9 and fibrinogen. [] This stabilization disrupts normal integrin function, effectively inhibiting αMβ2-dependent leukocyte migration both in vitro and in vivo. []

A: While the exact mechanism is not fully elucidated, research suggests IMB-10's antitumor activity stems from its ability to inhibit leukocyte infiltration into the tumor microenvironment. [] This was observed in mouse models with lymphoma, leukemia, and even squamous cell carcinoma, despite the lack of T-lymphocytes in these models. [] This suggests that IMB-10's influence on tumor progression may operate independently of T-cell mediated immunity, highlighting the importance of host inflammation in tumor development. []

A: Studies indicate that IMB-10 demonstrates particular promise as a potential therapeutic agent for leukocytic malignancies, specifically lymphomas. [] In mouse models, IMB-10 therapy not only inhibited lymphoma xenograft growth but also significantly extended the lifespan of mice with lymphoma. []

A: Research indicates that specific regions within the αMβ2 integrin, particularly the activity-regulating C-terminal helix and the ligand-binding I domain, are crucial for IMB-10's stabilizing effect. [] Single amino acid substitutions within these regions were shown to abolish IMB-10's impact on integrin activity. [] Computational modeling suggests that IMB-10 binds to a distinct cavity found only in the activated conformation of the integrin I domain, further highlighting the importance of these structural elements for IMB-10's mechanism of action. []

A: IMB-10's unique mechanism of action, stabilizing the activated form of αMβ2 integrin, represents a novel approach to inhibiting leukocyte migration. [] This is in stark contrast to traditional integrin inhibitors, which typically target the inactive state. This novel approach could potentially lead to more targeted and effective anti-inflammatory therapies with fewer off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)